molecular formula C21H17NO B14218842 2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde CAS No. 590397-97-0

2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde

Katalognummer: B14218842
CAS-Nummer: 590397-97-0
Molekulargewicht: 299.4 g/mol
InChI-Schlüssel: BZKKFQAMNRTXQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This particular compound features a benzo[g]indole core with a 2,5-dimethylphenyl group and an aldehyde functional group at the 3-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde typically involves the condensation of indole-3-carbaldehyde with 2,5-dimethylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carboxylic acid.

    Reduction: 2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-methanol.

    Substitution: 2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-nitroaldehyde.

Wissenschaftliche Forschungsanwendungen

2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines that can further react with nucleophiles. The indole core can interact with biological receptors, potentially modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole-3-carbaldehyde: Lacks the 2,5-dimethylphenyl group but shares the indole core and aldehyde functionality.

    2-(2,5-Dimethoxyphenyl)-1H-indole-3-carbaldehyde: Similar structure but with methoxy groups instead of methyl groups on the phenyl ring.

Uniqueness

2-(2,5-Dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde is unique due to the presence of the 2,5-dimethylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Eigenschaften

CAS-Nummer

590397-97-0

Molekularformel

C21H17NO

Molekulargewicht

299.4 g/mol

IUPAC-Name

2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde

InChI

InChI=1S/C21H17NO/c1-13-7-8-14(2)18(11-13)21-19(12-23)17-10-9-15-5-3-4-6-16(15)20(17)22-21/h3-12,22H,1-2H3

InChI-Schlüssel

BZKKFQAMNRTXQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)C2=C(C3=C(N2)C4=CC=CC=C4C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.